molecular formula C18H19FN4O2S B2362442 5-Butylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852169-59-6

5-Butylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2362442
CAS No.: 852169-59-6
M. Wt: 374.43
InChI Key: GVBYVHXCRKGRQJ-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A straightforward strategy for the efficient synthesis of multi-functionalized 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones bearing an incorporated N-phenylmethanethioamide fragment from the heteroannulation of several 2,4,5-trisubstituted 1,3-selenazoles with readily accessible phenyl isothiocyanates was established in boiling pyridine .


Molecular Structure Analysis

Pyrimidines are types of bicyclic [6 + 6] systems. The reactivities of the substituents linked to the ring carbon and nitrogen atoms are important for their biological applications .


Chemical Reactions Analysis

The chemistry of pyrimidines includes various synthesis methods and unexpected synthetic routes .

Scientific Research Applications

Interaction with DNA and Anticancer Activities

Research has demonstrated the interaction of sulfonyl 5-fluorouracil derivatives with double-stranded (ds) and G-quadruplex (G4) DNA. Modifications with arylsulfonyl groups have shown an increased binding affinity with G4-DNA, providing insights into the potential anticancer activities of these compounds due to enhanced selectivity and interaction mechanisms (Hu et al., 2012). Similarly, the synthesis and biological activity evaluation of certain pyrimidine derivatives have highlighted their effectiveness in inhibiting the proliferation of cancer cell lines, suggesting their potential as antitumor agents (Liu et al., 2016).

Crystal Structure and Molecular Interactions

Studies on the molecular structure of related compounds, such as various aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have provided valuable insights into their crystal structures and potential interactions at the molecular level. This information is crucial for understanding the pharmacological potential of these compounds and their derivatives (Trilleras et al., 2009).

Synthesis and Characterization

Innovative synthesis methods have been developed for the preparation of thieno[3,2-d]pyrimidine-2,4-dione nucleosides and related compounds, expanding the chemical toolbox available for the development of new therapeutic agents. These studies not only provide novel synthetic pathways but also contribute to the understanding of the chemical properties and potential applications of these compounds (Fossey et al., 1995).

Potential Therapeutic Applications

Research into the synthesis and evaluation of sulfonamide derivatives, including those containing pyrimidine-2,4-dione structures, has indicated their potential as antitumor agents with low toxicity. These compounds are designed to offer potent antitumor activity, highlighting the therapeutic potential of such chemical structures in the development of new cancer treatments (Huang et al., 2001).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, some pyrimidines have been found to display excellent inhibitory activities against PARP-1, a protein involved in DNA repair .

Future Directions

The field of pyrimidine research is vast and continues to grow. Pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . Future research will likely continue to explore the synthesis of novel pyrimidine analogs and their potential applications .

Properties

IUPAC Name

5-butylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-4-5-10-26-16-13-15(22(2)18(25)23(3)17(13)24)20-14(21-16)11-6-8-12(19)9-7-11/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBYVHXCRKGRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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